Lipophilicity (XLogP3) of the 9-Benzyl Derivative is 1.6–1.0 Log Units Higher Than 9-Methyl and 9-Unsubstituted Analogs
The computed XLogP3 of [(9-benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is 3.8, compared with 2.2 for the 9-methyl analog and 2.8 for the 9-unsubstituted analog [1][2][3]. This increase of 1.6 and 1.0 log units, respectively, indicates substantially higher lipophilicity conferred by the benzyl group.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 9-Methyl analog: XLogP3 = 2.2; 9-Unsubstituted analog: XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +1.6 (vs 9-methyl); ΔXLogP3 = +1.0 (vs 9-unsubstituted) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity is often associated with improved passive membrane permeability, a critical parameter for compounds intended to engage intracellular targets.
- [1] PubChem Compound Summary for CID 1457716, [(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 712642, [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid. National Library of Medicine, National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary for CID 709623, (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetic acid. National Library of Medicine, National Center for Biotechnology Information. View Source
